molecular formula C16H15NO B1603561 3,3-Diphenylpropyl isocyanate CAS No. 41347-11-9

3,3-Diphenylpropyl isocyanate

Cat. No. B1603561
CAS RN: 41347-11-9
M. Wt: 237.3 g/mol
InChI Key: BYTUPWXAZYPWKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The most common method of synthesizing 3,3-Diphenylpropyl isocyanate involves the reaction of 3,3-diphenylpropylamine with phosgene. The product is then treated with hydrochloric acid to obtain the final product DPPI.


Molecular Structure Analysis

The molecular formula of 3,3-Diphenylpropyl isocyanate is C16H15NO . It has a molecular weight of 237.30 g/mol .


Chemical Reactions Analysis

3,3-Diphenylpropyl isocyanate is an isocyanate and is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.


Physical And Chemical Properties Analysis

3,3-Diphenylpropyl isocyanate has a molecular weight of 237.30 grams per mole . It has a boiling point of 306°C. The melting point of DPPI ranges from -28.4°C to -28°C. DPPI is soluble in most organic solvents, but it is insoluble in water.

Scientific Research Applications

Polyurethane Foam Synthesis

DPPI is extensively used in the synthesis of polyurethane foams . These foams are integral to numerous industries, including automotive, construction, and bedding. The reactivity of DPPI with polyols forms the urethane linkages that characterize these versatile materials. Research is ongoing to enhance foam properties such as density, resilience, and thermal stability.

Adhesive Production

In the realm of adhesive technologies, DPPI serves as a crucial component in formulating polyurethane adhesives . These adhesives are prized for their strong bonding capabilities and are employed in woodworking, footwear, and electronics. Scientists are investigating ways to improve the adhesive’s performance under extreme conditions.

Coating Applications

DPPI is instrumental in developing high-performance coatings . These coatings are applied to protect surfaces from corrosion, wear, and environmental damage. Current research is directed towards creating coatings with enhanced durability and resistance to chemicals.

Molecularly Imprinted Polymers (MIPs)

The field of molecular imprinting utilizes DPPI as a cross-linking agent to create MIPs. These polymers have cavities that are tailor-made to capture specific molecules, making them useful in sensing, separation, and catalysis applications. Researchers are exploring the use of MIPs in environmental monitoring and pharmaceutical development.

Chiral Auxiliary Preparation

DPPI plays a significant role in synthesizing chiral auxiliaries , which are essential for producing enantiomerically pure compounds in pharmaceuticals. The focus of current studies is to develop more efficient and selective auxiliaries to enhance drug synthesis methodologies.

High-Performance Polymer Production

The production of high-performance polymers often involves DPPI due to its ability to impart desirable mechanical properties. These polymers find applications in aerospace, defense, and electronics. Ongoing research aims to push the boundaries of polymer capabilities, such as thermal resistance and mechanical strength.

Biomedical Applications

In the biomedical field, DPPI’s potential is being explored for creating biocompatible materials . These materials could be used in medical devices or as scaffolds in tissue engineering. The challenge lies in ensuring that the materials meet stringent biocompatibility and performance standards.

Nanotechnology

DPPI is being studied for its application in nanotechnology , particularly in the fabrication of nanocomposites and nanostructured surfaces. These advancements could lead to breakthroughs in electronics, energy storage, and drug delivery systems.

Mechanism of Action

The mechanism of action of 3,3-Diphenylpropyl isocyanate in the synthesis of various organic compounds is believed to be its reaction with alcohols, amines, and carboxylic acids to form isocyanates. Isocyanates are highly reactive and can form strong covalent bonds with other molecules.

properties

IUPAC Name

(3-isocyanato-1-phenylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-13-17-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTUPWXAZYPWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611289
Record name 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylpropyl isocyanate

CAS RN

41347-11-9
Record name 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,-Diphenylpropyl isoyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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